1-(3-Phenylbutyl)pyrrolidin-3-ol
Description
1-(3-Phenylbutyl)pyrrolidin-3-ol is a pyrrolidine-derived compound featuring a phenylbutyl side chain attached to the nitrogen atom of the pyrrolidine ring and a hydroxyl group at the 3-position. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the phenylbutyl group) and hydrogen-bonding capability (from the hydroxyl group).
Properties
CAS No. |
2098011-95-9 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
1-(3-phenylbutyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C14H21NO/c1-12(13-5-3-2-4-6-13)7-9-15-10-8-14(16)11-15/h2-6,12,14,16H,7-11H2,1H3 |
InChI Key |
JLOYAZJVBSTKHB-UHFFFAOYSA-N |
SMILES |
CC(CCN1CCC(C1)O)C2=CC=CC=C2 |
Canonical SMILES |
CC(CCN1CCC(C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Chain Length and Hydrophobicity
Key Compound : 1-(2-Phenylethyl)pyrrolidin-3-ol ()
- Structural Difference : The phenylethyl group (C₂ chain) versus phenylbutyl (C₄ chain) in the target compound.
- For example, in sigma-1 receptor ligands, extended hydrophobic chains (e.g., phenylbutyl) improve fit into hydrophobic cavities near helices α4/α5, as seen in analogues with RMSD > 2.5 Å .
Stereochemical Variations
Key Compounds : (3R)- and (3S)-1-(2-Phenylethyl)pyrrolidin-3-ol ()
- Structural Difference : Stereochemistry at the 3-position hydroxyl group.
- Impact: Enantiomers often exhibit divergent biological activities.
Aromatic Substitution Patterns
Key Compound : 1-(3-Chloro-benzyl)pyrrolidin-3-ol ()
- Structural Difference : Chlorine substitution on the benzyl ring versus the unsubstituted phenyl group in the target compound.
- Impact : The electron-withdrawing chloro group may alter electronic properties, reducing π-π stacking efficiency but enhancing dipole interactions. This could affect binding affinity in receptor-ligand systems .
Functional Group Modifications
Key Compound: 1-(2-Aminoethyl)pyrrolidin-3-ol ()
Fluorinated Analogues
Key Compound : 1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol ()
- Structural Difference : Trifluoromethyl (-CF₃) substituent versus the phenylbutyl group.
- Impact : The -CF₃ group enhances metabolic stability and electron-deficient aromatic interactions. Such derivatives are often prioritized in CNS drug development due to improved blood-brain barrier penetration .
Pharmacophore and Binding Interactions
Compounds with the 1-(3-phenylbutyl)piperidine/pyrrolidine scaffold (e.g., sigma-1 receptor ligands) maintain critical salt-bridge interactions with residue Glu172, even when their hydrophobic groups adopt opposing orientations (RMSD > 4 Å). This suggests flexibility in accommodating bulky substituents while preserving core binding motifs . For example:
- Hydrophobic Fit : Larger substituents (e.g., tert-butyl) in position 4 of piperidine improve compatibility with hydrophobic cavities, a feature that could be extrapolated to pyrrolidine derivatives like 1-(3-phenylbutyl)pyrrolidin-3-ol.
Data Table: Structural and Theoretical Comparison
| Compound | Molecular Formula | Molecular Weight | Key Substituent | Notable Properties |
|---|---|---|---|---|
| This compound | C₁₄H₂₁NO | 219.33 | Phenylbutyl, -OH | Moderate lipophilicity, hydrogen bonding |
| 1-(2-Phenylethyl)pyrrolidin-3-ol | C₁₂H₁₇NO | 191.27 | Phenylethyl, -OH | Shorter chain, reduced hydrophobicity |
| 1-(3-Chloro-benzyl)pyrrolidin-3-ol | C₁₁H₁₄ClNO | 211.69 | Chlorobenzyl, -OH | Enhanced dipole interactions |
| 1-(2-Aminoethyl)pyrrolidin-3-ol | C₆H₁₄N₂O | 130.19 | Aminoethyl, -OH | High solubility, basic amine |
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